molecular formula C7H12O2S B14534660 Methyl 3-methyl-2-(methylsulfanyl)but-3-enoate CAS No. 62418-59-1

Methyl 3-methyl-2-(methylsulfanyl)but-3-enoate

Cat. No.: B14534660
CAS No.: 62418-59-1
M. Wt: 160.24 g/mol
InChI Key: GLBKHQUSIAEZBP-UHFFFAOYSA-N
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Description

Methyl 3-methyl-2-(methylsulfanyl)but-3-enoate is an organic compound with the molecular formula C7H12O2S It is a derivative of butenoic acid and features a methylsulfanyl group attached to the butenoate structure

Properties

CAS No.

62418-59-1

Molecular Formula

C7H12O2S

Molecular Weight

160.24 g/mol

IUPAC Name

methyl 3-methyl-2-methylsulfanylbut-3-enoate

InChI

InChI=1S/C7H12O2S/c1-5(2)6(10-4)7(8)9-3/h6H,1H2,2-4H3

InChI Key

GLBKHQUSIAEZBP-UHFFFAOYSA-N

Canonical SMILES

CC(=C)C(C(=O)OC)SC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-methyl-2-(methylsulfanyl)but-3-enoate typically involves the esterification of 3-methyl-2-(methylsulfanyl)but-3-enoic acid with methanol. The reaction is often catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions usually include refluxing the mixture to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-methyl-2-(methylsulfanyl)but-3-enoate can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The methylsulfanyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 3-methyl-2-(methylsulfanyl)but-3-enoate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and metabolic pathways.

    Industry: Used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 3-methyl-2-(methylsulfanyl)but-3-enoate involves its interaction with various molecular targets. The methylsulfanyl group can participate in nucleophilic or electrophilic reactions, influencing the compound’s reactivity. The ester group can undergo hydrolysis, releasing the corresponding acid and alcohol, which can further participate in biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-methyl-2-butenoate: Lacks the methylsulfanyl group, resulting in different reactivity and applications.

    3-Methyl-2-(methylsulfanyl)butanoic acid: The acid form of the compound, which has different solubility and reactivity.

    Methyl 3-hydroxy-2-(methylsulfanyl)but-3-enoate: Contains a hydroxyl group, leading to different chemical behavior.

Uniqueness

Methyl 3-methyl-2-(methylsulfanyl)but-3-enoate is unique due to the presence of both the ester and methylsulfanyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications.

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